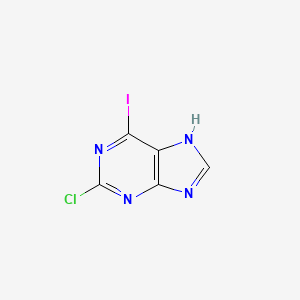

2-氯-6-碘-9H-嘌呤

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

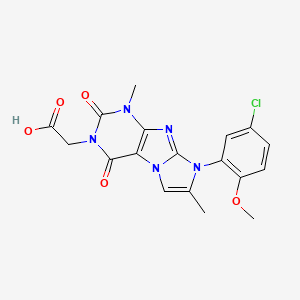

“2-Chloro-6-iodo-9H-purine” is a chemical compound with the molecular formula C5H2ClIN4 . It is a type of purine derivative, which are key components of biological molecules like DNA and RNA .

Synthesis Analysis

The synthesis of 2-Chloro-6-iodo-9H-purine has been achieved from hypoxanthine. This strategy relied on a regiospecific lithiation/quenching sequence of 6-chloro-9-(tetrahydropyran-2-yl)purine using Harpoon’s base and tributyltin chloride .

Molecular Structure Analysis

The molecular structure of 2-Chloro-6-iodo-9H-purine has been determined by single crystal X-ray diffraction . The InChIKey of the compound is TZLIJBBJWBZYOR-UHFFFAOYSA-N .

Chemical Reactions Analysis

Both 6-chloro-2-iodo-9-isopropylpurine and 2-chloro-6-iodo-9-benzylpurine undergo a selective I/Mg exchange reaction with iPrMgCl at -80 degrees C .

Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-6-iodo-9H-purine is 298.47 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The exact mass is 297.91184 g/mol . The topological polar surface area is 55.5 Ų . The heavy atom count is 12 . The melting point is 198-203°C .

科学研究应用

Synthesis of 2,6,9-Trisubstituted Purine Derivatives

2-Chloro-6-iodo-9H-purine can be used in the synthesis of 2,6,9-trisubstituted purine derivatives . These derivatives have been synthesized and investigated for their potential role as antitumor agents .

Apoptosis-Inducing Agents in Cancer Cell Lines

2,6,9-Trisubstituted purine derivatives, which can be synthesized from 2-Chloro-6-iodo-9H-purine, have shown potential as apoptosis-inducing agents in cancer cell lines . Preliminary data suggests that these compounds induce apoptosis in cancer cells .

Antitumor Agents

The purine framework, which includes 2-Chloro-6-iodo-9H-purine, is present in biological molecules that display key roles in signal pathways in all living organisms . Therefore, this heterocyclic structure represents an example of a “privileged scaffold”, a term that has been used to refer to the notion of multiple molecules of the same scaffold having bioactivity . This makes 2-Chloro-6-iodo-9H-purine a potential candidate for the development of antitumor agents .

Pharmacophore Modelling

2-Chloro-6-iodo-9H-purine and its derivatives can be used in pharmacophore modelling . The main structural requirements for their activity for each cancer cell line were characterized with a preliminary pharmacophore model, which identified aromatic centers, hydrogen acceptor/donor center, and a hydrophobic area .

Template for the Functionalisation of Purines

6-Chloro-2-iodopurine, which can be synthesized from 2-Chloro-6-iodo-9H-purine, can serve as a template for the functionalisation of purines . This provides a pathway for the development of new compounds with potential biological activity .

Efficient Synthesis Method

A simple and efficient synthesis of 6-chloro-2-iodopurine from hypoxanthine has been achieved . This strategy relied on a regiospecific lithiation/quenching sequence of 6-chloro-9-(tetrahydropyran-2-yl)purine using Harpoon’s base and tributyltin chloride . This highlights the utility of 2-Chloro-6-iodo-9H-purine in the development of efficient synthesis methods .

属性

IUPAC Name |

2-chloro-6-iodo-7H-purine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClIN4/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRLJEBMLJCCRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClIN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2372326.png)

![6-Aminomethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2372329.png)

![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2372335.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2372337.png)

![4-Methyl-2-(2-methylpropyl)-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2372340.png)

![4,7,8-Trimethyl-2-(2-piperidin-1-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2372341.png)

![2H-Benzotriazol-5-yl-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2372345.png)